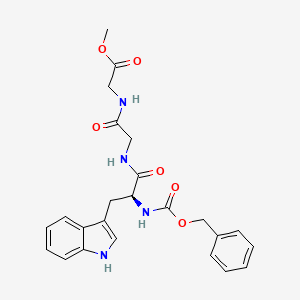
Cbz-Trp-Gly-Gly-OMe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cbz-Trp-Gly-Gly-OMe, also known as benzyloxycarbonyl-tryptophan-glycine-glycine-methyl ester, is a synthetic peptide derivative. This compound is part of a class of molecules known as peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and have significant applications in medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Trp-Gly-Gly-OMe typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of tryptophan using a benzyloxycarbonyl (Cbz) group. The protected tryptophan is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting dipeptide is further coupled with another glycine molecule under similar conditions. Finally, the carboxyl group of the terminal glycine is esterified using methanol and a catalyst like sulfuric acid to obtain the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) techniques allows for the rapid and high-yield production of peptides, including this compound .
化学反应分析
Types of Reactions
Cbz-Trp-Gly-Gly-OMe undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The Cbz protecting group can be removed by catalytic hydrogenation using palladium on carbon.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Aqueous sodium hydroxide, methanol.
Major Products Formed
Oxidation: Oxidized tryptophan derivatives.
Reduction: Deprotected peptide (Trp-Gly-Gly-OMe).
Substitution: Carboxylic acid derivative (Cbz-Trp-Gly-Gly-OH).
科学研究应用
Cbz-Trp-Gly-Gly-OMe has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and peptide-based drugs.
Biology: Studied for its interactions with enzymes and receptors, providing insights into protein-peptide interactions.
Medicine: Potential therapeutic applications due to its ability to mimic natural peptides and interact with biological targets.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques
作用机制
The mechanism of action of Cbz-Trp-Gly-Gly-OMe involves its interaction with specific molecular targets, such as enzymes and receptors. The tryptophan residue plays a crucial role in binding to these targets through hydrophobic interactions and hydrogen bonding. The peptide can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific target and context of use .
相似化合物的比较
Similar Compounds
Cbz-Gly-Gly-OMe: A simpler dipeptide with similar protective groups but lacking the tryptophan residue.
Cbz-Trp-Gly-OMe: A tripeptide missing one glycine residue compared to Cbz-Trp-Gly-Gly-OMe.
Cbz-Gly-Leu-Trp-OBzl: A more complex peptide with different amino acid residues and a benzyl ester group
Uniqueness
This compound is unique due to the presence of the tryptophan residue, which imparts specific binding properties and biological activity. The combination of glycine residues provides flexibility to the peptide chain, allowing it to adopt various conformations and interact with different targets .
属性
CAS 编号 |
20696-67-7 |
|---|---|
分子式 |
C24H26N4O6 |
分子量 |
466.5 g/mol |
IUPAC 名称 |
methyl 2-[[2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C24H26N4O6/c1-33-22(30)14-26-21(29)13-27-23(31)20(11-17-12-25-19-10-6-5-9-18(17)19)28-24(32)34-15-16-7-3-2-4-8-16/h2-10,12,20,25H,11,13-15H2,1H3,(H,26,29)(H,27,31)(H,28,32)/t20-/m0/s1 |
InChI 键 |
PAYVYPBIOYNRJK-FQEVSTJZSA-N |
手性 SMILES |
COC(=O)CNC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
规范 SMILES |
COC(=O)CNC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


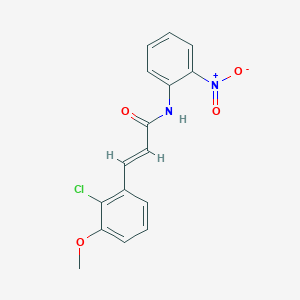
![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)
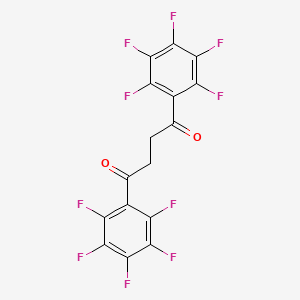
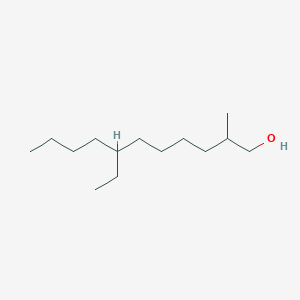



![Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione](/img/structure/B11949783.png)
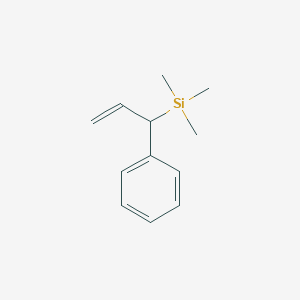


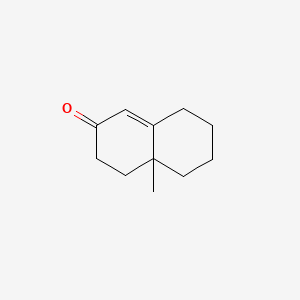
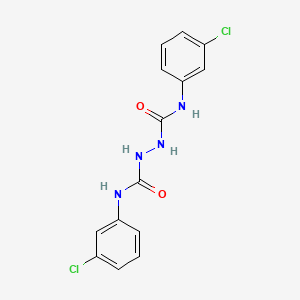
![methyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl]amino}-3-hydroxypropanoate](/img/structure/B11949825.png)
